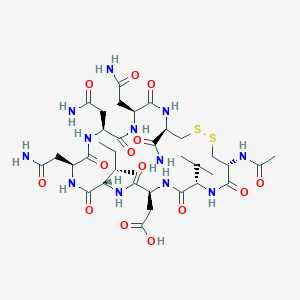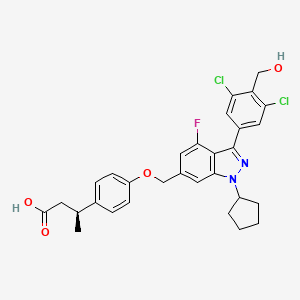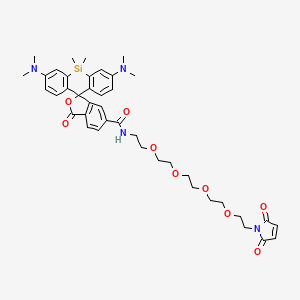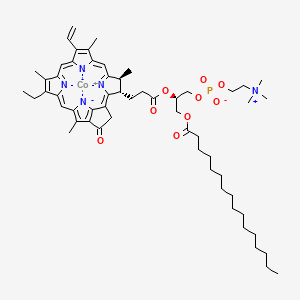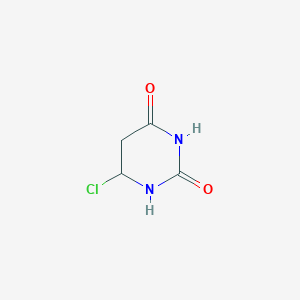
Kras G13D-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kras G13D-IN-1 is a selective and covalently reversible inhibitor of the KRAS G13D mutant. KRAS mutations are among the most common oncogenic mutations found in various cancers, including colorectal, pancreatic, and lung cancers. The KRAS G13D mutation specifically involves the substitution of glycine with aspartic acid at the 13th codon, leading to constitutive activation of the KRAS protein and promoting uncontrolled cell proliferation .
准备方法
The synthesis of Kras G13D-IN-1 involves a series of chemical reactions designed to target the switch II pocket of the KRAS G13D mutantReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to produce large quantities of the compound efficiently .
化学反应分析
Kras G13D-IN-1 undergoes various chemical reactions, including covalent binding to the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways . Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major product formed from these reactions is the stable complex of this compound with the KRAS G13D protein .
科学研究应用
Kras G13D-IN-1 has significant applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to study the role of KRAS G13D mutations in cancer progression and to develop targeted therapies for cancers harboring this mutation . In addition, this compound is employed in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent . Its use extends to various research areas, including molecular biology, pharmacology, and medicinal chemistry .
作用机制
Kras G13D-IN-1 exerts its effects by selectively binding to the switch II pocket of the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G13D mutation .
相似化合物的比较
Kras G13D-IN-1 is unique in its selectivity and covalent reversible binding to the KRAS G13D mutant. Similar compounds include KRAS G12C inhibitors, which target a different mutation in the KRAS protein. These inhibitors, such as AMG 510 and MRTX849, also bind covalently to the KRAS protein but target the G12C mutation instead of G13D . The uniqueness of this compound lies in its ability to specifically inhibit the KRAS G13D mutant, making it a valuable tool for studying and targeting this particular mutation .
属性
分子式 |
C43H45ClF4N8O2 |
|---|---|
分子量 |
817.3 g/mol |
IUPAC 名称 |
(E)-1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]-3-(9-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C43H45ClF4N8O2/c1-24-18-42(11-5-12-55(42)19-24)23-58-41-51-38-30(17-32(44)35(37(38)45)39-36(43(46,47)48)25(2)16-33(49)50-39)40(52-41)56-15-14-54(20-26(56)3)34(57)9-8-27-6-4-7-29-28-10-13-53(21-28)22-31(27)29/h4,6-9,16-17,26,28H,1,5,10-15,18-23H2,2-3H3,(H2,49,50)/b9-8+/t26-,28?,42-/m0/s1 |
InChI 键 |
VALDJEIZODIXIN-UKTBRIRYSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@]56CCCN5CC(=C)C6)C(=O)/C=C/C7=C8CN9CCC(C9)C8=CC=C7 |
规范 SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC56CCCN5CC(=C)C6)C(=O)C=CC7=C8CN9CCC(C9)C8=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)

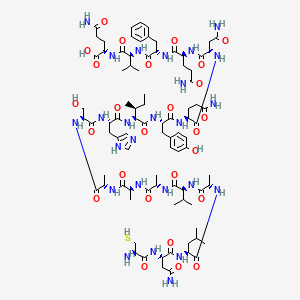
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)

